![molecular formula C13H16N2O2S B2474327 (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 864925-39-3](/img/structure/B2474327.png)
(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
The compound “(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide” is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The “E” in the name indicates the geometry around the double bond, suggesting the presence of a double bond in the molecule .
Molecular Structure Analysis
The compound likely contains a benzo[d]thiazole core, which is a fused ring system containing a benzene ring and a thiazole ring . The “4-ethoxy-3-ethyl” suggests that there are ethoxy and ethyl substituents on the benzene ring of the benzo[d]thiazole core .Chemical Reactions Analysis
Benzo[d]thiazoles can undergo various reactions depending on the substituents present. They can participate in electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
- Application : Research has investigated the antioxidant properties of this compound. For instance, modified DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays were used to assess its free radical scavenging activity (RSA) in natural samples and standard compounds. The compound’s effect on untreated edible oils and its antioxidant profile was also studied .
- Application : This compound, specifically 4-Ethoxy-3-fluorophenylboronic Acid , is a boronic acid derivative. Researchers explore its reactivity, stability, and potential as a building block for drug design or other synthetic processes .
- Application : A study revealed that optical microemulsion sensors can be made chemically selective without the need for a solvent matrix or added surfactants. Investigating the interaction of this compound with optical sensors could lead to novel sensing platforms .
Antioxidant Activity
Boronic Acid Derivatives
Optical Sensors
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-4-15-12-10(17-5-2)7-6-8-11(12)18-13(15)14-9(3)16/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBNPYJUVDUBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide |
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